molecular formula C25H34N4O4S B3002298 4-oxo-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-N-[(oxolan-2-yl)methyl]-3-pentyl-3,4-dihydroquinazoline-7-carboxamide CAS No. 443348-49-0

4-oxo-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-N-[(oxolan-2-yl)methyl]-3-pentyl-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B3002298
CAS No.: 443348-49-0
M. Wt: 486.63
InChI Key: XBNSRFFEYVULAB-UHFFFAOYSA-N
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Description

4-oxo-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-N-[(oxolan-2-yl)methyl]-3-pentyl-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound that features a quinazoline core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-N-[(oxolan-2-yl)methyl]-3-pentyl-3,4-dihydroquinazoline-7-carboxamide involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Quinazoline Core: This is typically achieved through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Pyrrolidinyl and Oxolan-2-yl Groups: These groups are introduced via nucleophilic substitution reactions, where the quinazoline core is reacted with pyrrolidin-1-yl and oxolan-2-yl derivatives.

    Thioether Formation: The sulfanyl group is introduced through a thiolation reaction, where a suitable thiol is reacted with the intermediate compound under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the quinazoline core and the pyrrolidinyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-oxo-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-N-[(oxolan-2-yl)methyl]-3-pentyl-3,4-dihydroquinazoline-7-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a drug candidate.

    Chemical Biology: It serves as a tool compound to study the mechanisms of action of related bioactive molecules.

    Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-oxo-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-N-[(oxolan-2-yl)methyl]-3-pentyl-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s quinazoline core allows it to bind to active sites of enzymes, potentially inhibiting their activity. The pyrrolidinyl and oxolan-2-yl groups contribute to its binding affinity and specificity. The sulfanyl group may also play a role in redox reactions within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-oxo-pyrrolidin-1-yl)-butyramide
  • 4-(2-oxo-2-pyrrolidin-1-ylethyl)aniline
  • 1-(1-oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dione

Uniqueness

4-oxo-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-N-[(oxolan-2-yl)methyl]-3-pentyl-3,4-dihydroquinazoline-7-carboxamide is unique due to its combination of a quinazoline core with pyrrolidinyl, oxolan-2-yl, and sulfanyl groups. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-oxo-N-(oxolan-2-ylmethyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-3-pentylquinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N4O4S/c1-2-3-4-13-29-24(32)20-10-9-18(23(31)26-16-19-8-7-14-33-19)15-21(20)27-25(29)34-17-22(30)28-11-5-6-12-28/h9-10,15,19H,2-8,11-14,16-17H2,1H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBNSRFFEYVULAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3CCCO3)N=C1SCC(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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